molecular formula C20H31N3O7S2 B1681939 Tazomeline citrate CAS No. 175615-45-9

Tazomeline citrate

Cat. No.: B1681939
CAS No.: 175615-45-9
M. Wt: 489.6 g/mol
InChI Key: WIOWZFAHNWMORW-UHFFFAOYSA-N
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Description

Tazomeline citrate is a compound that acts as a non-selective muscarinic acetylcholine receptor agonist. It was initially developed for the treatment of cognitive dysfunctions such as those seen in Alzheimer’s disease and schizophrenia. its development was discontinued for unknown reasons . This compound has also been explored for its potential use in treating severe painful conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tazomeline citrate involves the reaction of 5-(4-hexylsulfanyl)-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine with citric acid. The reaction typically occurs under controlled conditions to ensure the formation of the citrate salt. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Tazomeline citrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can also occur, potentially altering the structure and activity of the compound.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents such as DMSO. The conditions for these reactions are typically controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure and reactivity make it a subject of interest in synthetic chemistry and reaction mechanism studies.

    Biology: Tazomeline citrate’s ability to interact with muscarinic acetylcholine receptors has implications for understanding receptor function and signaling pathways.

    Medicine: Although its development was discontinued, this compound was initially explored for treating cognitive dysfunctions and severe pain.

Mechanism of Action

Tazomeline citrate exerts its effects by acting as a non-selective muscarinic acetylcholine receptor agonist. It binds to muscarinic receptors, mimicking the action of acetylcholine, a neurotransmitter. This binding activates the receptors, leading to various downstream effects, including modulation of neurotransmitter release and changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tazomeline citrate is unique in its specific structure, which includes a thiadiazole ring and a hexylsulfanyl group This structure contributes to its distinct pharmacological profile and receptor binding characteristics

Properties

CAS No.

175615-45-9

Molecular Formula

C20H31N3O7S2

Molecular Weight

489.6 g/mol

IUPAC Name

3-hexylsulfanyl-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C14H23N3S2.C6H8O7/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h8H,3-7,9-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

WIOWZFAHNWMORW-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NSN=C1C2=CCCN(C2)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCCCCCSC1=NSN=C1C2=CCCN(C2)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tazomeline citrate

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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